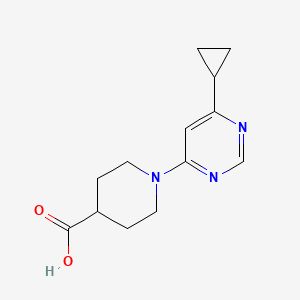

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid

Description

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 6-position and a piperidine ring linked to the 4-position of pyrimidine.

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-13(18)10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJTJXQWHGBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperidine-4-carboxylic Acid Derivatives

A common precursor is 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , which is synthesized or commercially available. This intermediate is often used due to the Boc protecting group that stabilizes the amine functionality during subsequent reactions.

- Example Procedure:

- React 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with suitable coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane under nitrogen atmosphere.

- Add triethylamine as a base to facilitate the coupling reaction with an amine-containing pyrimidine derivative.

- After stirring at room temperature, quench the reaction with aqueous sodium bicarbonate, extract, wash, dry, and concentrate to obtain crude product.

- Purify by column chromatography to isolate the desired intermediate (e.g., 2-(piperidin-4-yl)benzoxazole-4-carboxylate methyl ester) with yields around 70%.

Coupling with 6-Cyclopropylpyrimidin-4-yl Moiety

- The 6-cyclopropylpyrimidin-4-yl substituent can be introduced via nucleophilic substitution or amide bond formation using activated carboxylic acid derivatives or halogenated pyrimidines.

- Typical reagents include carbodiimides (e.g., EDC), bases (e.g., triethylamine), and coupling additives (e.g., HOBt) to promote efficient amide bond formation.

Protection and Deprotection Steps

- The Boc protecting group on piperidine nitrogen is stable under coupling conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

- This step is crucial before or after coupling depending on the synthetic design.

Representative Reaction Conditions and Yields

Experimental Notes and Observations

- The use of carbodiimide coupling agents (EDC·HCl) in combination with HOBt is effective in promoting amide bond formation with high selectivity and moderate to good yields.

- Reaction temperatures are generally mild (room temperature to slightly below 0 °C) to avoid decomposition or side reactions.

- Purification typically involves extraction and chromatographic techniques to isolate pure products.

- The Boc protecting group provides stability during synthesis and is easily removed under acidic conditions without affecting other functional groups.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |

| Coupling Agents | EDC·HCl, HOBt |

| Base | Triethylamine, N-methylmorpholine |

| Solvent | Dichloromethane, Tetrahydrofuran (THF) |

| Temperature | Room temperature to -10 °C |

| Reaction Time | 1 to 5 hours |

| Yield Range | 60-75% (depending on step and purification) |

| Purification Method | Silica gel column chromatography |

| Protection/Deprotection | Boc group, removed by acid treatment |

Research Findings and Considerations

- The synthetic routes emphasize mild conditions and high selectivity to preserve sensitive functional groups such as the cyclopropyl substituent on the pyrimidine ring.

- The choice of protecting groups and coupling reagents is critical to maximize yield and purity.

- Scale-up synthesis has been reported using similar coupling strategies with careful temperature control and quenching procedures to maintain reaction efficiency.

- No significant side reactions or decomposition were noted under optimized conditions, indicating robustness of the synthetic method.

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs.

Material Science: The compound’s properties can be exploited to create new materials with specific characteristics, such as improved mechanical strength or thermal stability.

Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound’s derivatives may find applications in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Cyclopropyl vs. Alkoxy Groups : Cyclopropyl substituents (e.g., in CAS 1707566-45-7) confer steric hindrance and metabolic resistance, whereas alkoxy groups (e.g., methoxy in CAS 1334488-49-1) enhance solubility .

- Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives (CAS 842971-64-6) introduce sulfur, which may influence electronic properties and bioavailability .

Modifications to the Piperidine Moiety

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Compound Overview

This compound belongs to the class of piperidine carboxylic acids and features a cyclopropyl group attached to a pyrimidine ring, linked to a piperidine moiety with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 248.32 g/mol.

Synthesis

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions, including:

- Suzuki–Miyaura Coupling Reaction : A widely used method for forming carbon-carbon bonds.

- Peptide Coupling Reactions : Effective for synthesizing derivatives that may enhance biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets, potentially modulating enzyme or receptor activity and affecting downstream signaling pathways. The precise targets and pathways are context-dependent.

Pharmacological Potential

Preliminary studies suggest that 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid exhibits various biological activities relevant to pharmacology:

- Antimicrobial Activity : While specific data on this compound's antimicrobial efficacy is limited, structural relatives have shown potential against pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

- Neurodegenerative Disorders : The compound may serve as a lead for developing therapeutics targeting neurological conditions due to its structural properties.

Case Studies

- Antimicrobial Studies : Research has indicated that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, derivatives of pyrimidine carboxylic acids have been shown to inhibit Pseudomonas aeruginosa effectively .

- Molecular Docking Studies : In silico studies suggest that 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid may interact favorably with various biological targets, providing insights into its pharmacological properties and optimizing its efficacy .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid | C13H20N4O2 | 248.32 g/mol | Antimicrobial, Neuroprotective |

| Similar Compound A | C12H18N4O2 | 242.30 g/mol | Antitubercular |

| Similar Compound B | C14H22N4O3 | 282.36 g/mol | Antiviral |

Q & A

Q. What are the common synthetic routes for 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with the coupling of pyrimidine and piperidine precursors. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent functionalization of the piperidine ring. Green chemistry approaches, such as using renewable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., immobilized palladium), are recommended to improve sustainability . Reaction optimization often focuses on temperature control (60–100°C) and pH adjustments to stabilize intermediates .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic techniques:

Q. What biological targets are associated with this compound?

The compound inhibits cyclooxygenase (COX) isoforms, with IC₅₀ values ranging from 19.45–42.1 μM, suggesting anti-inflammatory potential. Its carboxylic acid group enhances binding to catalytic lysine residues in enzyme active sites .

Q. What key functional groups influence bioactivity?

- Cyclopropyl group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Carboxylic acid : Facilitates hydrogen bonding with biological targets (e.g., COX-1/2).

- Pyrimidine core : Participates in π-π stacking with aromatic residues in enzyme pockets .

Advanced Research Questions

Q. How to optimize reaction conditions for higher yield?

Use Design of Experiments (DOE) to systematically test variables:

- Solvent polarity : Switch from DMF to ethanol to reduce byproduct formation.

- Catalyst loading : Optimize palladium catalyst (0.5–2 mol%) to balance cost and efficiency.

- Temperature gradients : Perform stepwise heating (e.g., 50°C → 80°C) to stabilize intermediates. Green metrics (e.g., E-factor < 10) should guide solvent and reagent selection .

Q. How to resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). Mitigation strategies:

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics.

- Purity checks : Re-test compound batches with HPLC to rule out degradation .

Q. What computational methods aid in target identification?

Q. How to design derivatives with improved selectivity?

Structure-Activity Relationship (SAR) guidelines :

- Replace cyclopropyl with trifluoromethyl for enhanced lipophilicity (logP +0.5).

- Introduce methoxy groups on the pyrimidine ring to improve water solubility.

- Test analogues against off-target kinases (e.g., JAK2) to assess selectivity .

Q. How to validate compound stability under physiological conditions?

Conduct stress testing :

Q. How to integrate computational and experimental data for mechanistic insights?

Combine docking results with mutagenesis studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.